molecular formula C17H14ClN7S B10963961 4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10963961
M. Wt: 383.9 g/mol
InChI Key: ULHYAZDHMQSYFG-UHFFFAOYSA-N
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Description

“4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, multiple methyl groups, and a thia-tetracyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” typically involves multi-step organic reactions. The starting materials often include chlorinated pyrazoles and other organic intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential effects on biological systems, including its interaction with enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry

In industry, it may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazole derivatives or thia-tetracyclic systems. Examples include:

Uniqueness

The uniqueness of “4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” lies in its specific structural features, such as the combination of a chlorinated pyrazole ring and a thia-tetracyclic system, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H14ClN7S

Molecular Weight

383.9 g/mol

IUPAC Name

4-(4-chloro-2,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C17H14ClN7S/c1-7-5-8(2)20-17-10(7)12-14(26-17)16-21-15(23-25(16)6-19-12)13-11(18)9(3)22-24(13)4/h5-6H,1-4H3

InChI Key

ULHYAZDHMQSYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=C(C(=NN5C)C)Cl)C

Origin of Product

United States

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